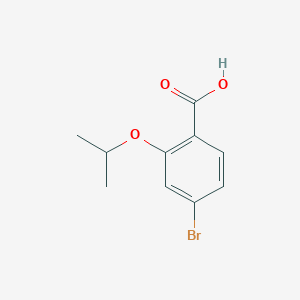

4-Bromo-2-(propan-2-yloxy)benzoic acid

Descripción general

Descripción

4-Bromo-2-(propan-2-yloxy)benzoic acid is a chemical compound with the molecular formula C10H11BrO3 and a molecular weight of 259.10 . It is also known by its CAS number 1038595-51-5 .

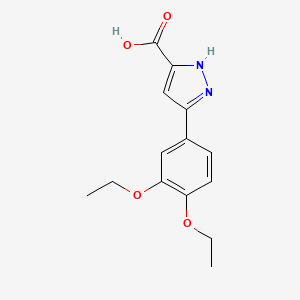

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a bromo group, a propan-2-yloxy group, and a carboxylic acid group . The exact positions of these substituents on the benzene ring can be determined by the numbering in the name of the compound.Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

4-Bromo-2-(propan-2-yloxy)benzoic acid is involved in the synthesis of complex molecules and understanding chemical reaction mechanisms. For instance, the acidolysis of lignin model compounds, which mimic the structure of this compound, provides insights into the cleavage mechanisms of lignin, a major component of plant biomass. These studies are crucial for the development of efficient methods for lignin depolymerization, which is a significant step towards the utilization of lignin in producing renewable chemicals and fuels (T. Yokoyama, 2015).

Environmental Impact and Degradation

Research on the degradation processes of chemicals similar to this compound, such as nitisinone, sheds light on their stability and environmental fate. Understanding the degradation pathways of these compounds is essential for assessing their environmental impact and for the development of strategies to mitigate their presence in ecosystems (H. Barchańska et al., 2019).

Pharmacokinetics and Toxicology

The pharmacokinetics and toxicology of new psychoactive substances, which can be structurally related to this compound, are critical areas of research. These studies provide valuable information on the absorption, distribution, metabolism, and excretion (ADME) of such compounds, as well as their potential health risks. Such research is essential for the development of safety guidelines and therapeutic applications of new compounds (J. J. Nugteren-van Lonkhuyzen et al., 2015).

Mecanismo De Acción

Target of Action

Benzoic acid derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their specific functional groups .

Mode of Action

The mode of action of 4-Bromo-2-(propan-2-yloxy)benzoic acid is likely to involve interactions with its target via the bromine and the propan-2-yloxy functional groups . The bromine atom can participate in halogen bonding, while the propan-2-yloxy group can engage in hydrophobic interactions . The exact nature of these interactions and the resulting changes would depend on the specific target .

Biochemical Pathways

Benzoic acid derivatives can influence a variety of biochemical pathways, depending on their specific targets .

Result of Action

The molecular and cellular effects of this compound would depend on its specific target and mode of action . These effects could range from modulation of enzyme activity to alteration of receptor signaling .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, the compound’s ionization state and thus its ability to interact with its target can be affected by pH .

Safety and Hazards

4-Bromo-2-(propan-2-yloxy)benzoic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust, mist, or vapors, wearing protective clothing and eye protection, and ensuring adequate ventilation .

Propiedades

IUPAC Name |

4-bromo-2-propan-2-yloxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-6(2)14-9-5-7(11)3-4-8(9)10(12)13/h3-6H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGUXMLVVIGHPIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(4-Iodophenoxy)ethyl]morpholine](/img/structure/B3075981.png)

![2-{[(3-Isopropylphenyl)amino]methyl}phenol](/img/structure/B3075992.png)

![2,6-Dimethoxy-4-{[(2-methylpropyl)amino]methyl}phenol](/img/structure/B3075996.png)